Cas no 215522-80-8 (N-(Cyclopropylmethyl)cyclopropanamine)

N-(Cyclopropylmethyl)cyclopropanamine is a bicyclic amine compound featuring dual cyclopropyl substituents, offering a rigid and sterically constrained molecular framework. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules or ligands in catalysis. The cyclopropyl groups enhance stability and influence electronic properties, which can be leveraged in medicinal chemistry for modulating bioavailability or receptor binding. The compound’s compact geometry also facilitates studies in conformational analysis and structure-activity relationships. Suitable for controlled reactions under inert conditions, it is typically handled as a sensitive amine, requiring anhydrous storage to maintain purity.
N-(Cyclopropylmethyl)cyclopropanamine structure
215522-80-8 structure
Product Name:N-(Cyclopropylmethyl)cyclopropanamine
CAS No:215522-80-8
MF:C7H13N
MW:111.184821844101
MDL:MFCD11212563
CID:1037250
PubChem ID:43163843
Update Time:2025-06-08

N-(Cyclopropylmethyl)cyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • N-(Cyclopropylmethyl)cyclopropanamine
    • N-(Cyclopropylmethyl)cyclopropamine
    • N-?cyclopropylCyclopropanemethanam?ine
    • AC1Q2913
    • AK110370
    • EN300-68253
    • KB-258295
    • MolPort-008-426-729
    • SureCN1678728
    • 0956AB
    • TRA0057126
    • NE56650
    • SY025777
    • DA-43253
    • DTXSID30655643
    • 215522-80-8
    • SCHEMBL1678728
    • A879030
    • AKOS009345493
    • MFCD11212563
    • AC2490
    • CS-11588
    • F8880-7397
    • MDL: MFCD11212563
    • Inchi: 1S/C7H13N/c1-2-6(1)5-8-7-3-4-7/h6-8H,1-5H2
    • InChI Key: XYPQMTYUTVPOPL-UHFFFAOYSA-N
    • SMILES: N(CC1CC1)C1CC1

Computed Properties

  • Exact Mass: 111.10500
  • Monoisotopic Mass: 111.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 82.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12
  • XLogP3: 1.1

Experimental Properties

  • Density: 0.96±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 154.7±8.0 ºC (760 Torr),
  • Flash Point: 33.2±15.8 ºC,
  • Solubility: Slightly soluble (7.8 g/l) (25 º C),
  • PSA: 12.03000
  • LogP: 1.53930

N-(Cyclopropylmethyl)cyclopropanamine Customs Data

  • HS CODE:2921300090
  • Customs Data:

    China Customs Code:

    2921300090

    Overview:

    2921300090 Other rings(Alkane,Alkene,Terpene)Monoamine or polyamine(Including its derivatives and their salts). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

N-(Cyclopropylmethyl)cyclopropanamine Pricemore >>

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N-(Cyclopropylmethyl)cyclopropanamine Suppliers

Amadis Chemical Company Limited
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(CAS:215522-80-8)N-(Cyclopropylmethyl)cyclopropanamine
Order Number:A879030
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:59
Price ($):688.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:215522-80-8)N-(Cyclopropylmethyl)cyclopropanamine
A879030
Purity:99%
Quantity:5g
Price ($):688.0
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